

Summary of Reported HPLC Methods for Alectinib

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Compound Focus: Alectinib

CAS No.: 1256580-46-7

Cat. No.: S548568

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The table below summarizes key parameters from several validated methods for your reference and comparison.

Analysis Goal	Technique	Column	Mobile Phase (Gradient/Isocratic)	Detection	Linearity Range	Key Application
Assay & Impurity [1]	HPLC-PDA	Ascentis Express C8 (10 cm x 4.6 mm, 2.7 µm)	Acetonitrile / Ammonium acetate buffer (Gradient)	PDA: 269 nm	Not Specified	Pharmaceutical dosage form (Capsules)
Metabolic Stability [2]	LC-MS/MS	Not Specified	55% Acetonitrile (Isocratic) at 0.5 mL/min	MS/MS	1 - 3000 ng/mL	Human liver microsomes (HLMs)
Bioanalysis [3]	HPLC-FLD	Not Specified	Optimized via AQbD (Isocratic)	FLD: Ex/Em ~365/450 nm	5 - 1000 ng/mL	Rat plasma
Bulk & Urine	HPLC-FLD	Eclipse plus C18	Methanol:Potassium dihydrogen	FLD: Ex/Em	5 - 1000 ng/mL (in	Bulk powder & urine samples

Analysis Goal	Technique	Column	Mobile Phase (Gradient/Isocratic)	Detection	Linearity Range	Key Application
Analysis [4]		(250 mm × 4.6 mm, 5 µm)	phosphate pH 7 (80:20, v/v) at 2 mL/min (Isocratic)	365/450 nm	bulk)	

Potential Experimental Issues and Solutions

While explicit FAQs were not found, the method details suggest common challenges and their established solutions.

- **Problem: Poor Peak Shape or Retention**

- **Solution:** The methods consistently use **reversed-phase chromatography with a C8 or C18 column** [1] [4]. A mobile phase consisting of acetonitrile and a buffer (e.g., ammonium acetate or potassium dihydrogen phosphate) at a neutral pH (7) is commonly employed to achieve good retention and peak shape [1] [4].

- **Problem: Need for High Sensitivity in Biological Samples**

- **Solution:** For bioanalysis (plasma, urine), using **Fluorescence Detection (FLD)** is a highly sensitive and accessible alternative to MS. The methods above report a Lower Limit of Quantification (LLOQ) as low as **5 ng/mL** by leveraging **alectinib**'s native fluorescence with excitation at 365 nm and emission at 450 nm [4] [3].

- **Problem: Inefficient or Irreproducible Method Development**

- **Solution:** Multiple studies applied **Analytical Quality by Design (AQbD)** and **Design of Experiments (DoE)** for robust development. For example, the **Box-Behnken Design** was used to optimize critical parameters like organic phase ratio, buffer concentration, and flow rate, ensuring the method remains effective even with small, intentional variations [1] [3].

Detailed Experimental Protocol: HPLC-FLD for Bulk and Urine Analysis

Here is a detailed methodology based on a published study for the quantification of **alectinib** in bulk powder and urine samples [4].

1. Instrumentation and Conditions: - **HPLC System:** Waters Alliance system with a binary pump and autosampler. - **Detector:** Fluorescence Detector (FLD). **Excitation Wavelength:** 365 nm; **Emission Wavelength:** 450 nm. - **Column:** Reverse-phase Eclipse Plus C18 (250 mm × 4.6 mm, 5 μm). - **Mobile Phase:** Methanol and 20 mM potassium dihydrogen phosphate buffer, pH 7.0 (80:20, v/v). - **Flow Rate:** 2.0 mL/min. - **Injection Volume:** 10 μL. - **Run Time:** Not specified, but the isocratic elution suggests a relatively short runtime.

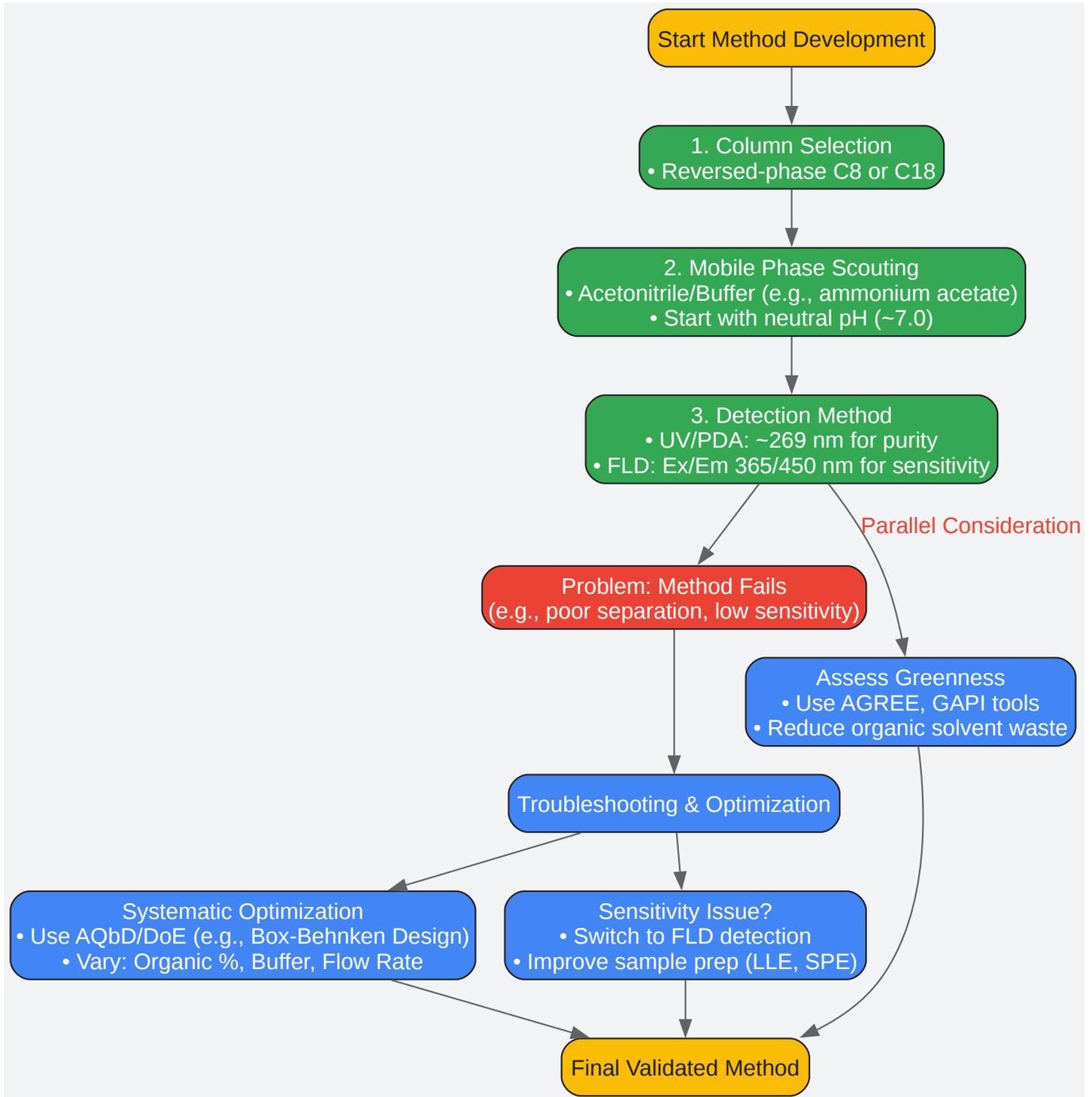
2. Preparation of Solutions: - **Stock Solution (0.5 mg/mL):** Dissolve 12.5 mg of **alectinib** standard in 25 mL of dimethyl sulfoxide (DMSO). This solution is stable for at least two months when refrigerated. - **Working Standard Solutions:** Prepare serial dilutions of the stock solution in acetonitrile to construct a calibration curve in the range of 5–1000 ng/mL.

3. Sample Preparation (Urine): - **Spiking:** Add 20 μL of the appropriate **alectinib** working standard to 1 mL of control human urine. - **Alkalinization:** Add 1 mL of NaOH 100 mM/glycine buffer (pH 11) and vortex briefly. - **Liquid-Liquid Extraction:** Add 5 mL of diethyl ether, vortex, and centrifuge for 15 minutes at 10,000 rpm. - **Evaporation and Reconstitution:** Transfer the upper organic layer to a glass vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue with an appropriate volume of acetonitrile for HPLC analysis.

4. Validation: The referenced method was validated per ICH guidelines, demonstrating satisfactory linearity, accuracy, precision, and recovery [4].

Workflow for Method Development and Troubleshooting

The following diagram illustrates a systematic approach to HPLC method development and troubleshooting, incorporating principles from the research:



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